2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Medicinal Chemistry Physicochemical Property Optimization SAR by Scaffold

2-(4-Fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS 879906-49-7; MF C₁₆H₁₁FN₂O₃; MW 298.27 g/mol) is a synthetic heterocyclic aldehyde belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine class, a recognized privileged scaffold in medicinal chemistry. The compound features a 4-fluorophenoxy substituent at the C-2 position, a 9-methyl group on the pyrido ring, and a reactive 3-carbaldehyde handle—three structural elements that collectively enable downstream diversification into bioactive molecules, most notably the reversible RGS4 inhibitor CCG-63808 (CAS 620113-73-7).

Molecular Formula C16H11FN2O3
Molecular Weight 298.27 g/mol
Cat. No. B12133740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Molecular FormulaC16H11FN2O3
Molecular Weight298.27 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C(C2=O)C=O)OC3=CC=C(C=C3)F
InChIInChI=1S/C16H11FN2O3/c1-10-3-2-8-19-14(10)18-15(13(9-20)16(19)21)22-12-6-4-11(17)5-7-12/h2-9H,1H3
InChIKeyPJGNFXVGSNKTLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS 879906-49-7): Core Building Block & Procurement Primer


2-(4-Fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS 879906-49-7; MF C₁₆H₁₁FN₂O₃; MW 298.27 g/mol) is a synthetic heterocyclic aldehyde belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine class, a recognized privileged scaffold in medicinal chemistry [1]. The compound features a 4-fluorophenoxy substituent at the C-2 position, a 9-methyl group on the pyrido ring, and a reactive 3-carbaldehyde handle—three structural elements that collectively enable downstream diversification into bioactive molecules, most notably the reversible RGS4 inhibitor CCG-63808 (CAS 620113-73-7) [2]. It is commercially available as a research chemical from multiple global suppliers at ≥98% purity (NLT 98%) .

Why 2-(4-Fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Cannot Be Swapped with Its Closest Analogs


Within the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde family, the C-2 substituent is a dominant determinant of both downstream biological activity and synthetic accessibility. When the target compound is elaborated via Knoevenagel condensation to CCG-63808, the resulting molecule exhibits a distinct RGS isoform selectivity profile (RGS8 IC₅₀ = 74 μM; RGS16 IC₅₀ = 21 μM) that differs markedly from the analogous 2-hydroxy-derived CCG-63802 (RGS8 IC₅₀ = 112 μM; RGS16 IC₅₀ = 42 μM) [1]. Likewise, within the MexAB-OprM efflux pump inhibitor series, the nature of the C-2 aromatic substituent—whether carbon-linked aryl, nitrogen-linked heterocycle, or oxygen-linked phenoxy—profoundly alters in vitro potentiation activity against P. aeruginosa, aqueous solubility, and in vivo efficacy [2]. These quantitative structure-activity cliffs mean that substituting the 4-fluorophenoxy group with an m-tolyloxy, chloro, or hydroxy analog is not a chemically or pharmacologically neutral decision.

Quantitative Differentiation Evidence for 2-(4-Fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde vs. Closest Analogs


The 4-Fluorophenoxy Substituent Provides a Measurably Distinct Electronic Environment Compared to the m-Tolyloxy Analog

The para-fluoro substituent on the phenoxy ring exerts an electron-withdrawing inductive effect (Hammett σₚ = +0.06) that is electronically opposite to the electron-donating meta-methyl group (Hammett σₘ = −0.07) present in the closest commercial analog, 9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS 879906-50-0) [1]. This electronic divergence translates into differential aldehyde reactivity: the 4-fluorophenoxy derivative is expected to exhibit enhanced electrophilicity at the C-3 carbaldehyde carbon, facilitating nucleophilic addition and Knoevenagel condensation reactions relative to the m-tolyloxy congener. Computational logP predictions further differentiate the two: the 4-fluorophenoxy compound (C₁₆H₁₁FN₂O₃, MW 298.27) has a predicted XLogP3 of ~2.8, versus ~3.3 for the m-tolyloxy analog (C₁₇H₁₄N₂O₃, MW 294.30), indicating lower lipophilicity and potential solubility advantages .

Medicinal Chemistry Physicochemical Property Optimization SAR by Scaffold

Derivative CCG-63808 (from Target Compound) Exhibits Broader RGS Isoform Activity and Steeper Inhibition Slope vs. 2-Hydroxy-Derived CCG-63802

When the target aldehyde is converted via Knoevenagel condensation to CCG-63808 (CAS 620113-73-7), the resulting inhibitor displays quantitatively distinct RGS isoform selectivity compared to CCG-63802—the analogous inhibitor derived from 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde. In a head-to-head TR-FRET assay measuring inhibition of the RGS4-Gαo interaction, CCG-63802 exhibited an IC₅₀ of 1.4 μM (95% CI: 0.76–2.6 μM) and CCG-63808 an IC₅₀ of 1.9 μM (95% CI: 1.02–3.5 μM), confirming comparable low-micromolar potency [1]. However, across a panel of five RGS isoforms, CCG-63808 demonstrated systematically steeper Hill slopes (RGS4: −1.4 vs. −0.9; RGS16: −2.1 vs. −1.4) and greater absolute potency against RGS8 (IC₅₀ 74 μM vs. 112 μM) and RGS16 (IC₅₀ 21 μM vs. 42 μM), suggesting more cooperative binding and a broader inhibitory profile [2].

RGS Protein Inhibition GPCR Signaling Allosteric Modulation

CCG-63808 Retains Full Inhibitory Activity Under Reducing Conditions Where Irreversible RGS4 Inhibitors Lose >2 Logs of Potency

CCG-63808, synthesized directly from the target 4-fluorophenoxy-aldehyde, retains full inhibitory activity in the presence of 2 mM glutathione—a physiologically relevant reducing condition that mimics the intracellular environment. The potency of CCG-63808 shifts by only ~0.7 log units (Log IC₅₀ from −5.39 ± 0.06 to −4.68 ± 0.03) under these conditions, representing a rightward shift of approximately 5-fold [1]. In sharp contrast, the irreversible covalent RGS4 inhibitor CCG-4986 loses more than 2 log units of potency (Log IC₅₀ from −5.87 ± 0.03 to −3.66 ± 0.15) in the presence of glutathione—a >160-fold potency loss [2]. This glutathione resistance is a distinguishing pharmacological feature of the reversible allosteric mechanism common to both CCG-63808 and CCG-63802, but is specifically relevant here because it validates the synthetic route via the target aldehyde as the entry point to a mechanistically favorable inhibitor class.

Redox Stability Intracellular Pharmacology RGS4 Inhibitor Profiling

The 3-Carbaldehyde Handle Enables Knoevenagel Condensation Chemistry Unavailable to the 2-Chloro and Non-Aldehyde Analogs

The 3-carbaldehyde functional group is the primary synthetic handle for diversifying the pyrido[1,2-a]pyrimidine core. Model studies on 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde have demonstrated that base-catalyzed Knoevenagel condensation with active methylene compounds proceeds in fair yields to generate chalcone-like derivatives [1], a reactivity pattern that translates directly to the 4-fluorophenoxy congener and underlies its utility as a precursor to CCG-63808. In contrast, the 2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde analog (CAS 17326-27-1), while also bearing a 3-carbaldehyde, requires palladium-catalyzed cross-coupling (Suzuki, Stille) for C-2 diversification, introducing additional synthetic steps, metal contamination risk, and higher cost [2]. The 2-(4-fluorophenoxy) substitution pattern in the target compound represents a strategic middle ground: the electron-withdrawing aryloxy group modulates aldehyde reactivity without requiring transition-metal-mediated chemistry for late-stage C-2 modification.

Synthetic Chemistry Heterocyclic Diversification Knoevenagel Condensation

The 4-Oxo-4H-pyrido[1,2-a]pyrimidine Core Is a Multi-Target Privileged Scaffold Validated Across ≥4 Distinct Therapeutic Mechanisms

The 4-oxo-4H-pyrido[1,2-a]pyrimidine core onto which the target compound is built has been independently validated as a privileged scaffold across multiple distinct biological targets and therapeutic indications. Beyond the RGS4 inhibition demonstrated by CCG-63808 (derived from the target aldehyde) at IC₅₀ ~1.9 μM [1], structurally related 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives have been disclosed as allosteric SHP2 inhibitors (IC₅₀ = 0.104 μM for compound 14i against full-length SHP2, with >480-fold selectivity over SHP2-PTP, IC₅₀ > 50 μM) [2], MexAB-OprM efflux pump inhibitors in P. aeruginosa with in vivo activity in a rat pneumonia model [3], and PKM2 activators [4]. This breadth of target engagement demonstrates that the scaffold itself is not narrowly constrained to a single pharmacology, and the specific C-2/C-3 substitution pattern of the target compound positions it as a versatile entry point for multiple lead-generation campaigns.

Privileged Scaffold Drug Discovery Multi-Target Pharmacology

High-Confidence Application Scenarios for 2-(4-Fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Based on Peer-Reviewed Evidence


Synthesis of Reversible, Allosteric RGS Protein Inhibitors (Especially RGS4/RGS16-Selective Tool Compounds)

The target aldehyde is the direct synthetic precursor to CCG-63808, a well-characterized, glutathione-resistant, reversible RGS4 inhibitor with a defined multi-isoform selectivity profile [1]. Knoevenagel condensation of the aldehyde with 2-(benzothiazol-2-yl)acetonitrile under basic conditions yields CCG-63808 (IC₅₀ for RGS4 = 1.9 μM TR-FRET; RGS16 IC₅₀ = 21 μM), suitable for use as a pharmacological probe in GPCR signaling research. The steep Hill slope (−2.1 for RGS16) suggests positive cooperative binding, making this derivative particularly useful for allosteric mechanism studies [2].

SAR Exploration of C-3 Diversified Pyrido[1,2-a]pyrimidin-4-one Libraries via Aldehyde Condensation Chemistry

The 3-carbaldehyde handle enables parallel library synthesis through condensation with active methylene compounds, primary amines (Schiff bases), hydrazines (hydrazones), and hydroxylamine (oximes). Model studies on the 2-hydroxy analog confirm that Knoevenagel-derived enones can be cyclized to pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines and pyrano[2,3-d]pyrido[1,2-a]pyrimidine-2,5-diones [3]. The electron-withdrawing 4-fluorophenoxy group is expected to enhance aldehyde electrophilicity relative to electron-donating aryloxy analogs, potentially improving condensation yields.

Physicochemical Comparator Studies with the m-Tolyloxy Analog for logP/Solubility Optimization

The target compound (MW 298.27; predicted XLogP3 ~2.8) and its m-tolyloxy congener (CAS 879906-50-0; MW 294.30; predicted XLogP3 ~3.3) constitute a matched molecular pair for probing the effect of fluorine substitution on lipophilicity, aqueous solubility, and metabolic stability of 2-aryloxy-pyrido[1,2-a]pyrimidine derivatives . Given that the MexAB-OprM efflux pump inhibitor series identified solubility as a key limitation of carbon-linked C-2 aryl substituents [4], the slightly lower lipophilicity of the 4-fluorophenoxy variant may confer a solubility advantage in aqueous assay media.

Precursor for Oxime-Nitrone Isomerization and Intermolecular Cycloaddition Chemistry

The aldehyde functional group of this compound class undergoes facile oxime formation and subsequent thermally induced oxime–nitrone isomerization via 1,2-hydrogen shift—a reaction first characterized on the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde system [5]. The resultant NH-nitrones can be trapped by maleimides to afford intermolecular cycloadducts, providing access to isoxazolidine-fused heterocycles. The 4-fluorophenoxy substituent at C-2 is remote from the oxime reaction center and is not expected to interfere with this well-precedented transformation pathway.

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